2-(Iodomethyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

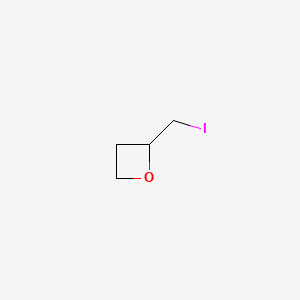

2-(Iodomethyl)oxetane is an organic compound with the molecular formula C4H7IO It features a four-membered oxetane ring with an iodomethyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxetane typically involves the reaction of 2-hydroxymethyl-oxetane with iodine in the presence of triphenylphosphine and imidazole. The reaction is carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature . The reaction proceeds as follows: [ \text{2-Hydroxymethyl-oxetane} + \text{I}_2 + \text{PPh}_3 + \text{Imidazole} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Iodomethyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate ring-opening.

Major Products Formed:

Substitution Reactions: Products include azidomethyl oxetane, thiocyanatomethyl oxetane, and aminomethyl oxetane.

Ring-Opening Reactions: Products include linear alcohols or ethers, depending on the reaction conditions.

Applications De Recherche Scientifique

2-(Iodomethyl)oxetane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a precursor for biologically active compounds and can be used in the synthesis of nucleoside analogues.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-(Iodomethyl)oxetane primarily involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The oxetane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions .

Comparaison Avec Des Composés Similaires

- 2-Bromomethyl-oxetane

- 2-Chloromethyl-oxetane

- 2-Fluoromethyl-oxetane

Comparison: 2-(Iodomethyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogues. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and mechanisms. For instance, this compound typically undergoes substitution reactions more readily than its chlorinated or fluorinated counterparts .

Activité Biologique

2-(Iodomethyl)oxetane is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological applications. This oxetane derivative features an iodomethyl group, which may enhance its reactivity and biological activity. The following sections will detail the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxymethyloxetane with iodine in the presence of triphenylphosphine and imidazole as catalysts. The general procedure includes:

- Dissolving triphenylphosphine and imidazole in dichloromethane.

- Adding iodine to the mixture at low temperatures.

- Introducing 2-hydroxymethyloxetane and allowing the reaction to proceed at room temperature.

- Isolating the product through extraction and purification methods.

This process yields pure this compound in high efficiency, making it accessible for further biological studies .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an enzyme inhibitor and its cytotoxic properties against cancer cell lines.

Enzyme Inhibition Studies

Research indicates that derivatives of oxetanes can act as enzyme inhibitors. For instance, compounds containing oxetane rings have shown promise as inhibitors of DltA, an enzyme implicated in antibiotic resistance. The IC50 values for certain oxetane derivatives have been reported, demonstrating their potential efficacy:

| Compound | IC50 (µM) |

|---|---|

| Oxetane Derivative A | 3.4 |

| Oxetane Derivative B | 10.5 |

| Oxetane Derivative C | 20.1 |

These findings suggest that modifications to the oxetane structure can significantly impact biological activity .

Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of oxetane-containing analogues, several compounds demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 and MDA-MB-231. Notably:

| Compound | Cell Line | Cytotoxicity (µM) |

|---|---|---|

| Compound 5c | MCF-7 | 0.47 ± 0.02 |

| Compound 5h | MDA-MB-231 | 0.65 ± 0.03 |

| Compound 5k | PANC-1 | 0.55 ± 0.01 |

These results indicate that while some oxetanes may not effectively inhibit tubulin polymerization, they can still exhibit potent cytotoxicity, possibly through alternative mechanisms .

Structure-Activity Relationships (SAR)

The SAR studies on oxetanes reveal critical insights into how structural modifications influence biological activity. For instance:

- Substituents : The presence of halogens (e.g., Br, Cl) on the aromatic rings significantly enhances cytotoxicity.

- Functional Groups : The introduction of electron-donating or withdrawing groups can alter the compound's interaction with biological targets, affecting both potency and selectivity.

A detailed analysis showed that compounds with specific substitutions at R positions on the indole ring exhibited improved activity, emphasizing the importance of functionalization in drug design .

Case Studies

Several case studies highlight the effectiveness of oxetanes in medicinal chemistry:

- OXi8006 : An oxetane analogue demonstrated dual mechanisms as an antiproliferative agent and a vascular disrupting agent, showcasing its potential in cancer therapy.

- N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors : Compounds containing oxetanes were evaluated for their ability to inhibit NAAA, showing promising results in reducing inflammation in vivo .

Propriétés

IUPAC Name |

2-(iodomethyl)oxetane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPHNTROOBLPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677806 |

Source

|

| Record name | 2-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121138-00-9 |

Source

|

| Record name | 2-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.